![molecular formula C21H19ClN4O B2498148 2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922688-27-5](/img/structure/B2498148.png)
2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide often involves multi-step chemical reactions, including the formation of intermediate compounds. Such processes utilize palladium-catalyzed direct C–H arylation of heteroarenes with aryl halides or pseudohalides or aryliodonium salts for the introduction of aryl groups into heteroarenes (Rossi et al., 2014).
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms within a molecule and its electronic structure. For compounds similar to the one , techniques such as NMR spectroscopy and single-crystal X-ray diffraction are commonly used (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like the pyrrolidine ring, which is known for its versatility in synthetic chemistry. This ring system is often involved in reactions that lead to the formation of novel biologically active compounds (Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their practical application and can be determined through various analytical techniques. For instance, the synthesis and properties of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provide insights into the impact of structural modifications on physical properties (Issac & Tierney, 1996).
Chemical Properties Analysis
Chemical properties analysis explores the reactivity of compounds towards various chemical agents and conditions. Arylmethylidene derivatives of 3H-furan-2-ones, for example, exhibit diverse reactivity patterns with C-, N-, and N,N-nucleophilic agents, leading to a wide range of products including amides, pyrrolones, and pyridazinones, which may provide parallel insights for the compound (Kamneva et al., 2018).
Wissenschaftliche Forschungsanwendungen
Metabolic Fate and Disposition
- Absorption, Distribution, Metabolism, and Excretion : GDC-0449 undergoes extensive metabolism in rats and dogs, primarily through oxidation and phase II glucuronidation or sulfation. It shows significant excretion through feces in both species. The compound is absorbed quickly in plasma, with unchanged GDC-0449 as the predominant circulating species (Yue et al., 2011).
Synthesis and Cytotoxicity
- Synthesis and Anticancer Potential : Variants of the compound have been synthesized and tested for cytotoxicity against various cancer cell lines, showing significant effects, particularly against human monocytic leukemia cells (Hour et al., 2007).
Pharmacokinetics and Drug Development
Preclinical Assessment for Cancer Treatment : GDC-0449 is being developed for the treatment of various cancers, with studies on its clearance, bioavailability, and metabolism across different species. It exhibits low potential for inhibiting certain P450 enzymes, suggesting a favorable profile for clinical trials (Wong et al., 2009).
Physiologically Based Pharmacokinetic Modeling : Studies on dogs show that the oral absorption of GDC-0449 depends on the interplay between dissolution and intestinal membrane permeation. Unique features of its pharmacokinetics are highlighted, which are crucial for its effectiveness as an orally administered drug (Wong et al., 2010).
Other Applications and Studies
Antimicrobial Studies : Some derivatives of the compound have been studied for their antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests a potential for broader applications beyond oncology (Muruganandam et al., 2013).
Investigation in Basal Cell Carcinoma : GDC-0449's role in the treatment of basal cell carcinoma is being explored, given its mechanism of inhibiting the Hedgehog pathway. This review highlights its clinical potential and ongoing research in this area (Batty et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been found to interact with a variety of targets, including tropomyosin receptor kinases (trka/b/c), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with a variety of biochemical pathways, including those involved in neurodegenerative diseases and cancers .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have a variety of biological effects, including anti-inflammatory, analgesic, and anticancer activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-9-2-1-8-17(18)21(27)23-16-7-5-6-15(14-16)19-10-11-20(25-24-19)26-12-3-4-13-26/h1-2,5-11,14H,3-4,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGHXLIIIFREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

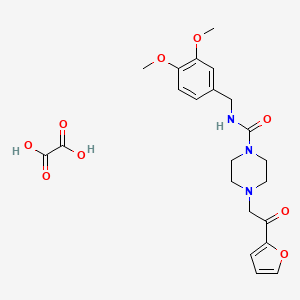
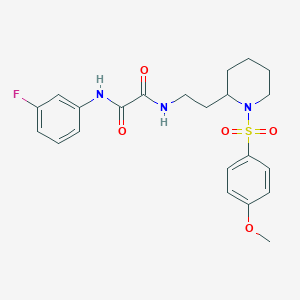
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
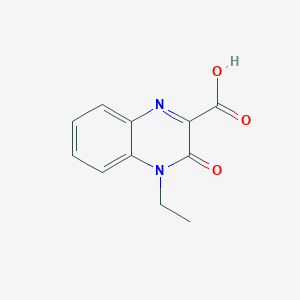
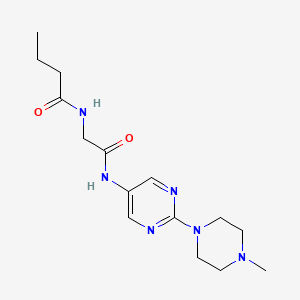
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
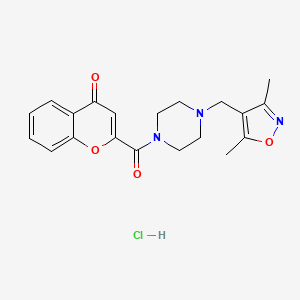
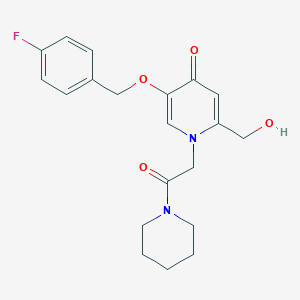
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)